molecular formula C7H11ClN4O B2954204 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone CAS No. 320421-67-8

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone

Cat. No. B2954204
CAS RN: 320421-67-8
M. Wt: 202.64
InChI Key: VVOGGXFLNXHYHL-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, also known as CEMEP, is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. CEMEP has been extensively studied for its potential applications in the fields of medicine, agriculture, and biochemistry.

Scientific Research Applications

Antioxidant and Radical Scavenging Properties

Chromones and their derivatives, including compounds similar to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, have been explored for their radical scavenging activities. These activities are crucial for neutralizing active oxygen species and free radicals, which can delay or inhibit cellular impairment leading to various diseases. Such properties suggest potential applications in preventing or treating conditions associated with oxidative stress (Yadav et al., 2014).

Medicinal Chemistry and Drug Development

  • COX-2 Inhibition

    Pyridazinone derivatives, including those structurally related to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, have been identified as potent and selective COX-2 inhibitors, suggesting their potential use in developing anti-inflammatory drugs (Asif, 2016).

  • Diverse Pharmacological Activities

    The azolo[d]pyridazinone scaffold, to which the compound is related, has been associated with a wide range of biological activities, including anti-diabetic, anti-asthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. This highlights the compound's potential as a versatile pharmacophore for drug development (Tan & Ozadali Sari, 2020).

Synthesis and Chemical Reactivity

Several methodologies have been developed for the synthesis of pyridazine and pyridazinone analogs, indicating the chemical flexibility and reactivity of compounds similar to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone. This flexibility is crucial for structural modifications to enhance biological activity or reduce toxicity in drug development processes (Jakhmola et al., 2016).

properties

IUPAC Name

5-[amino(methyl)amino]-4-chloro-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-3-12-7(13)6(8)5(4-10-12)11(2)9/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOGGXFLNXHYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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